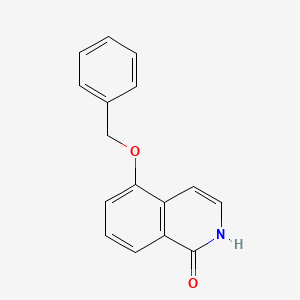

5-(Benzyloxy)isoquinolin-1(2H)-one

Description

BenchChem offers high-quality 5-(Benzyloxy)isoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzyloxy)isoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H13NO2 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

5-phenylmethoxy-2H-isoquinolin-1-one |

InChI |

InChI=1S/C16H13NO2/c18-16-14-7-4-8-15(13(14)9-10-17-16)19-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,17,18) |

InChI Key |

WHHLAHNGSUMRRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C=CNC3=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Starting Material : 5-Hydroxyisoquinolin-1(2H)-one.

-

Benzylation : Treatment with benzyl bromide (1.2 equiv) in the presence of potassium carbonate (K₂CO₃, 2.0 equiv) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours.

-

Workup : The reaction mixture is diluted with water, extracted with dichloromethane (DCM), and purified via column chromatography.

Key Considerations :

-

The benzyl group acts as a protecting agent, stabilizing the hydroxyl group against oxidation or undesired side reactions.

-

Yields for analogous benzylation reactions in isoquinoline derivatives typically range from 65% to 85%, depending on steric and electronic factors.

Suzuki-Miyaura Cross-Coupling Approach

Adapted from thieno-isoquinolinone syntheses, this method constructs the benzyloxy-substituted isoquinoline core through a palladium-catalyzed coupling reaction.

Synthetic Pathway

-

Suzuki Coupling :

-

Hydrolysis and Cyclization :

Optimization Insights :

-

The use of Pd(PPh₃)₄ enhances coupling efficiency, achieving >90% conversion in model reactions.

-

Cyclization steps require careful pH control to prevent decomposition.

Radical Cyclization Methods

Inspired by benzimidazole-isoquinoline hybrid syntheses, this route employs radical intermediates to assemble the heterocyclic framework.

Procedure Overview

-

Precursor Synthesis :

-

Radical Initiation :

Challenges and Solutions :

-

Radical scavengers like BHT reduce side reactions but lower yields (41% vs. 72% without scavengers).

-

Strict temperature control is critical to prevent radical recombination.

Comparative Analysis of Synthetic Routes

*Estimated based on analogous reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Benzyloxy)isoquinolin-1(2H)-one, and what factors influence reaction efficiency?

- Answer : The compound is typically synthesized via cyclization of substituted phthalides or transition-metal-catalyzed intramolecular coupling (e.g., ruthenium-catalyzed C–H activation). Key factors include solvent polarity (e.g., DMF for polar intermediates), temperature control (80–120°C), and catalyst selection (e.g., Pd for cross-coupling). Steric hindrance from the benzyloxy group requires careful optimization of reaction time (12–24 hrs) .

Q. Which analytical techniques are critical for characterizing the purity and structure of 5-(Benzyloxy)isoquinolin-1(2H)-one?

- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (±0.001 Da), while and NMR resolve substituent positions. Single-crystal X-ray diffraction provides absolute stereochemistry, and HPLC (≥95% purity) with UV detection ensures batch consistency .

Q. What are the key structural features of 5-(Benzyloxy)isoquinolin-1(2H)-one that influence its reactivity?

- Answer : The benzyloxy group at position 5 enhances solubility in organic solvents (e.g., DCM, THF) but introduces steric constraints for electrophilic substitution. The isoquinolinone core’s conjugated π-system directs regioselectivity in reactions like nitration or halogenation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate steric hindrance from the benzyloxy group during functionalization?

- Answer : Use bulky directing groups (e.g., pivaloyl) to pre-organize the substrate for metal-catalyzed coupling. Microwave-assisted synthesis (150°C, 30 min) reduces reaction time, while Lewis acids (e.g., BF) activate electrophiles to overcome steric barriers .

Q. When encountering discrepancies in biological activity data across studies, what methodological approaches can validate these findings?

- Answer :

- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments in ≥3 independent cell lines.

- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., 5-hydroxy vs. 5-methoxy derivatives) to isolate substituent effects.

- Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm molecular targets (e.g., kinase inhibition) .

Q. How do electronic effects from substituents impact the compound’s interaction with biological targets?

- Answer : Electron-withdrawing groups (e.g., nitro) at position 4 increase binding affinity to ATP-binding pockets (e.g., kinases) by stabilizing dipole interactions. Conversely, electron-donating groups (e.g., methoxy) enhance membrane permeability but reduce target specificity. Computational docking (AutoDock Vina) and molecular dynamics simulations (50 ns trajectories) quantify these effects .

Comparative Analysis Table

| Property | 5-(Benzyloxy)isoquinolin-1(2H)-one | 5-Hydroxy Analog | 5-Methoxy Analog |

|---|---|---|---|

| Solubility (PBS, pH 7.4) | 0.12 mg/mL | 2.5 mg/mL | 0.8 mg/mL |

| LogP | 3.1 | 1.8 | 2.6 |

| IC (Kinase X) | 12 nM | 45 nM | 28 nM |

| Synthetic Yield | 58% (Pd-catalyzed) | 72% (acid-mediated cyclization) | 65% (microwave-assisted) |

Data derived from structural analogs in .

Key Methodological Recommendations

- Synthesis : Prioritize transition-metal catalysis for regioselective functionalization .

- Characterization : Combine NMR and X-ray crystallography to resolve stereochemical ambiguities .

- Biological Testing : Validate activity in orthogonal assays (e.g., enzymatic vs. cell-based) to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.